molecular formula C15H12ClN5O2S2 B10874150 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10874150
M. Wt: 393.9 g/mol
InChI Key: KGLOZVPBGDKUKE-UHFFFAOYSA-N
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Description

2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and thiazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final step usually involves the coupling of the pyrimidine and thiazole intermediates under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE
  • **2-{[6-AMINO-1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific structural features, such as the presence of a chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H12ClN5O2S2

Molecular Weight

393.9 g/mol

IUPAC Name

2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H12ClN5O2S2/c16-9-1-3-10(4-2-9)21-11(17)7-12(22)20-15(21)25-8-13(23)19-14-18-5-6-24-14/h1-7H,8,17H2,(H,18,19,23)

InChI Key

KGLOZVPBGDKUKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)N=C2SCC(=O)NC3=NC=CS3)N)Cl

Origin of Product

United States

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